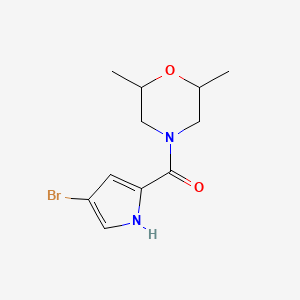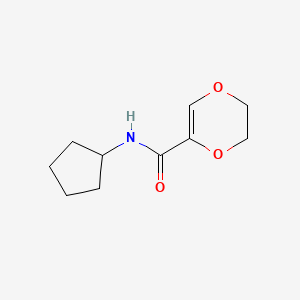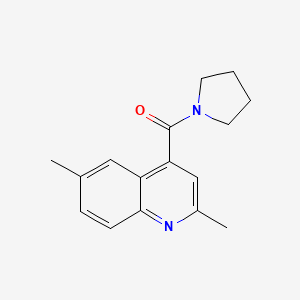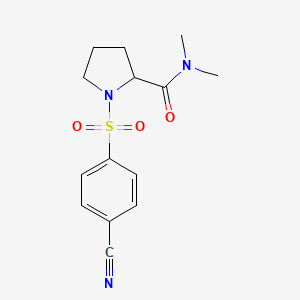![molecular formula C12H18N2O B7466362 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea, also known as MPMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPU belongs to the class of urea derivatives and is synthesized by a specific method.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is not fully understood. However, it has been suggested that 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea acts on the GABAergic system by enhancing the activity of GABA receptors. It has also been suggested that 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea may act on the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic activities. It has also been found to increase the levels of serotonin and noradrenaline, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea. One of the directions is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Another direction is to study its potential use in the treatment of substance abuse disorders. Further research is also needed to fully understand the mechanism of action of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea and its potential side effects.
Conclusion:
In conclusion, 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method is simple and efficient, and it has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has various biochemical and physiological effects, and its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea involves the reaction of 4-methylbenzylamine with isobutyryl chloride in the presence of a base. The product obtained is then treated with urea in the presence of a catalyst to yield 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea. This method is a simple and efficient way of synthesizing 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)13-8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGFLHZVIWRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)


